Cas no 17122-55-3 (N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide)

N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide structure
17122-55-3 structure
Product Name:N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
CAS No:17122-55-3
MF:C8H7ClN2O2
MW:198.606380701065
CID:122114
PubChem ID:9602894
Update Time:2025-07-24

N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Chlorophenyl)-2-(hydroxyimino)acetamide
    • Acetamide,N-(3-chlorophenyl)-2-(hydroxyimino)-
    • N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE
    • N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
    • Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-
    • (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)ethanamide #
    • GONPFFPCDZHBNR-BJMVGYQFSA-N
    • SCHEMBL505746
    • EN300-159660
    • (2E)-N-(3-chlorophenyl)-2-hydroxyiminoacetamide
    • 17122-55-3
    • (2E)-N-(3-Chlorophenyl)-2-(hydroxyimino)ethanamide
    • AKOS000279206
    • n-(3-chloro-phenyl)-2-[(e)-hydroxyi
    • mino]-acetamide
    • 830-563-5
    • Inchi: 1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
    • InChI Key: GONPFFPCDZHBNR-BJMVGYQFSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(/C=N/O)=O

Computed Properties

  • Exact Mass: 198.01971
  • Monoisotopic Mass: 198.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • PSA: 61.69

N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-159660-50mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
50mg
$36.0 2023-09-23
Enamine
EN300-159660-100mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
100mg
$58.0 2023-09-23
Enamine
EN300-159660-250mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
250mg
$83.0 2023-09-23
Enamine
EN300-159660-500mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
500mg
$153.0 2023-09-23
Enamine
EN300-159660-1000mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
1000mg
$228.0 2023-09-23
Enamine
EN300-159660-2500mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
2500mg
$446.0 2023-09-23
Enamine
EN300-159660-5000mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
5000mg
$660.0 2023-09-23
Enamine
EN300-159660-10000mg
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95.0%
10000mg
$978.0 2023-09-23
Enamine
EN300-159660-0.1g
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95%
0.1g
$58.0 2023-06-04
Enamine
EN300-159660-0.25g
N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
17122-55-3 95%
0.25g
$83.0 2023-06-04

N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide Related Literature

Additional information on N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide

Professional Introduction to N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide (CAS No. 17122-55-3)

N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide, with the chemical formula C8H6ClNO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chlorophenyl and hydroxyimino functional groups makes it a versatile intermediate in synthesizing various bioactive molecules.

The compound's CAS number, CAS No. 17122-55-3, provides a unique identifier that distinguishes it from other chemical entities. This numerical code is essential for researchers and chemists to accurately reference and retrieve information about the compound. The systematic naming of N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide reflects its molecular structure, highlighting the substituents attached to the acetamide backbone.

In recent years, N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide has been studied for its potential role in developing novel therapeutic agents. The hydroxyimino group, in particular, is known for its reactivity and ability to participate in various chemical reactions, making it a valuable component in medicinal chemistry. Researchers have explored its use in synthesizing inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.

One of the most compelling aspects of N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide is its versatility as a building block for more complex molecules. Its chlorophenyl moiety can undergo further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to several innovative synthetic strategies that leverage the compound's unique reactivity.

The pharmacological potential of N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide has been further explored through computational modeling and experimental studies. These investigations have revealed that the compound can interact with biological targets in ways that may lead to the development of new drugs. For instance, studies suggest that it may inhibit the activity of certain kinases, which are enzymes overexpressed in many cancerous cells.

Moreover, the compound's ability to form hydrogen bonds due to the presence of amide and hydroxyimino groups enhances its binding affinity to biological targets. This property is crucial for designing molecules that can effectively interact with proteins and other biomolecules within the body. The precise arrangement of these functional groups allows for fine-tuning of the compound's pharmacokinetic profile, which is essential for drug efficacy and safety.

In the context of current research trends, N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide aligns well with the growing interest in developing targeted therapies. The ability to modify its structure while maintaining its core functionality makes it an attractive candidate for drug discovery programs. Researchers are particularly interested in exploring its potential as a prodrug or a precursor for more complex pharmacological agents.

The synthesis of N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the overall yield but also minimize side reactions, making the process more sustainable and scalable.

The compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Studies have shown that N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide can be stored under controlled temperatures without significant degradation, ensuring its long-term viability for research purposes. This stability is essential for maintaining consistent quality throughout drug development processes.

Ethical considerations are also important when working with compounds like N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide. Researchers must adhere to strict guidelines to ensure safe handling and disposal of chemical substances. These practices not only protect laboratory personnel but also minimize environmental impact.

The future prospects of N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide are promising, with ongoing research expected to uncover new applications and therapeutic potentials. As computational methods improve, so does our ability to predict how this compound will behave within biological systems. This enhanced understanding will likely lead to more efficient drug discovery strategies and ultimately benefit patients worldwide.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd